ETHYL 5-HYDROXY-1,2-DIMETHYL-6,8-DIPHENYL-1H,6H-PYRROLO[2,3-E]INDAZOLE-3-CARBOXYLATE
Overview
Description
ETHYL 5-HYDROXY-1,2-DIMETHYL-6,8-DIPHENYL-1H,6H-PYRROLO[2,3-E]INDAZOLE-3-CARBOXYLATE is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have shown significant biological activities, making them of great interest in pharmaceutical and medicinal chemistry
Preparation Methods
The synthesis of ETHYL 5-HYDROXY-1,2-DIMETHYL-6,8-DIPHENYL-1H,6H-PYRROLO[2,3-E]INDAZOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability .
Chemical Reactions Analysis
ETHYL 5-HYDROXY-1,2-DIMETHYL-6,8-DIPHENYL-1H,6H-PYRROLO[2,3-E]INDAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in various applications .
Scientific Research Applications
ETHYL 5-HYDROXY-1,2-DIMETHYL-6,8-DIPHENYL-1H,6H-PYRROLO[2,3-E]INDAZOLE-3-CARBOXYLATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 5-HYDROXY-1,2-DIMETHYL-6,8-DIPHENYL-1H,6H-PYRROLO[2,3-E]INDAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to ETHYL 5-HYDROXY-1,2-DIMETHYL-6,8-DIPHENYL-1H,6H-PYRROLO[2,3-E]INDAZOLE-3-CARBOXYLATE include other indazole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral properties.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Investigated for their antiviral and anticancer activities.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, which differentiate it from other similar compounds .
Properties
IUPAC Name |
ethyl 5-hydroxy-1,2-dimethyl-6,8-diphenylpyrrolo[2,3-e]indazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-4-32-26(31)21-16(2)28(3)24-19(21)15-20(30)25-22(24)23(17-11-7-5-8-12-17)27-29(25)18-13-9-6-10-14-18/h5-15,30H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFHHGNIMPSMIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C3C(=C(C=C12)O)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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